

SMCypI C31 phenyl-pyrrolidine derivative chemical modifications

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Compound Focus: **SMCypI C31**

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Core Characteristics of SMCypI C31

The table below summarizes the fundamental biochemical and antiviral properties of **SMCypI C31** as identified in the literature.

Property	Description / Value
Chemical Name	1-(4-aminobenzyl)-3-(2-(2-(2-(methylthio)phenyl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)urea [1]
Molecular Formula	C ₂₇ H ₃₀ N ₄ O ₂ S [2] [3] [1]
Molecular Weight	474.62 g/mol [2] [3] [1]
Primary Target	Cyclophilin A (CypA) & Cyclophilin D (CypD) [4] [1]
Mechanism of Action	Binds to the PPIase active site of cyclophilins, disrupting protein-protein interactions (e.g., CypA-NS5A) and inhibiting mPTP opening [4] [2] [1]
PPIase IC ₅₀	0.1 μM [2] [5] [1]

Property	Description / Value
Anti-HCV EC ₅₀ (range)	1.20 to 7.76 µM across multiple genotypes [2]

Experimental Models & Key Findings

The protective effects of **SMCypI C31** have been evaluated in various experimental models. The findings highlight its potential and a significant limitation.

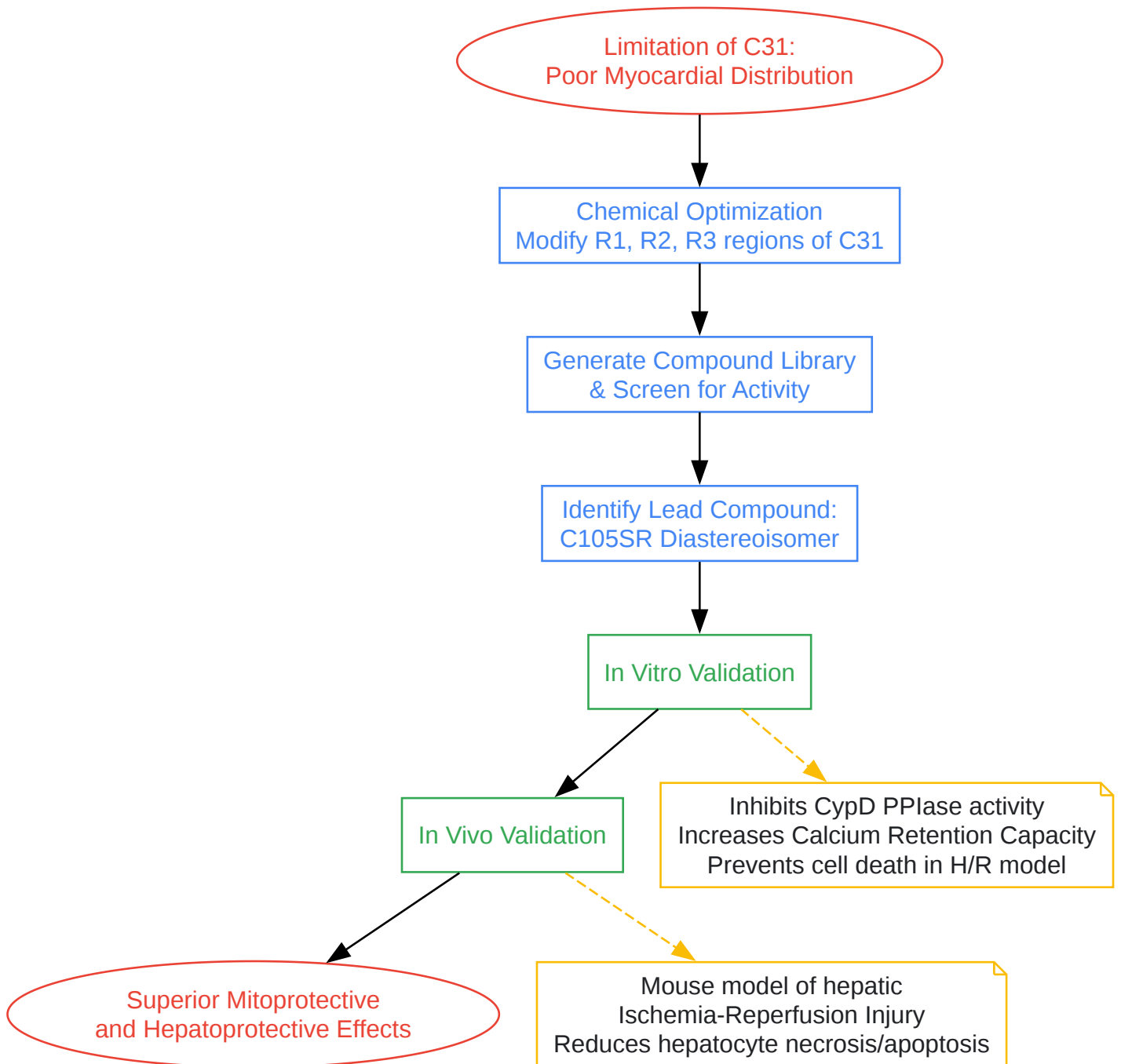
Experimental Model	Protocol / Treatment	Key Findings
Isolated Rat Cardiac Mitochondria [4]	Mitochondria energized with pyruvate/malate; swelling induced by Ca ²⁺ (250 µM) and phosphate. C31 or Cyclosporine A (CsA) added as treatment.	C31 inhibited mitochondrial swelling in a concentration-dependent manner. A dual inhibition mechanism was identified: CypD-dependent at low concentrations and CypD-independent at high concentrations [4].
Cardiomyocytes [4]	Cells subjected to hypoxia-reoxygenation stress.	The inhibitory effect on mPTP in isolated mitochondria correlated with cytoprotection in cells [4].
Langendorff-perfused Heart [4]	Perfusion of CsA and C31 in an ex vivo heart model.	High concentrations of both compounds were required to inhibit mPTP opening [4].
In Vivo Administration [4]	Administration of C31 or CsA in live animals.	Crucial Finding: Neither C31 nor CsA reached cardiac mitochondria after in vivo administration, explaining the high concentrations needed in the ex vivo model and identifying a major delivery challenge [4].

Rationale for Chemical Modification and Next-Generation Compounds

The limitation in myocardial distribution has driven research to chemically modify the C31 structure to improve its properties. One study created a library of derivatives by modifying three functional regions of C31 [5]:

- **R1 (binds to S1 pocket)**
- **R2 (binds to S2 pocket)**
- **R3 (interacts with residues between pockets)**

From this effort, diastereoisomers of a new derivative, **C105SR**, were identified. The following diagram illustrates the logical workflow from identifying C31's limitation to the development and validation of an optimized candidate.



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Workflow from C31's limitation to the development of an optimized candidate.

The study reported that **C105SR** demonstrated mitoprotective properties superior to those of C31 and other known cyclophilin inhibitors like Cyclosporin A and Alisporivir [5].

Experimental Protocol: Mitochondrial Swelling Assay

This protocol is a key method used to evaluate the functional effect of C31 and its derivatives on mPTP opening [4] [5].

- **Mitochondria Isolation:** Isolate mitochondria from the target tissue (e.g., rat heart or liver) using differential centrifugation.
- **Buffer Preparation:** Prepare a swelling buffer containing a respiratory substrate (e.g., pyruvate and malate).
- **Compound Treatment:** Pre-incubate the isolated mitochondria with the test compound (C31, CsA as a positive control, or vehicle as a negative control).
- **Induce Swelling:** Trigger mPTP opening by adding a bolus of CaCl_2 (e.g., 250 μM) in the presence of phosphate.
- **Measurement:** Monitor the decrease in absorbance at 540 nm (optical density) using a spectrophotometer over a period of several minutes. A slower rate of decrease in absorbance indicates inhibition of mPTP opening.

Knowledge Gaps and Further Research

The available information has some limitations for a complete technical guide:

- **Detailed Synthetic Routes:** The exact synthetic pathways and yields for C31 and its newer derivatives (like C105SR) are not provided in the available public summaries.
- **Comprehensive SAR Data:** A full public dataset outlining the structure-activity relationship (SAR) for all modifications in the chemical library is not available.
- **ADMET Profiles:** Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) data for these compounds are not included in the searched results.

To obtain the most detailed synthetic and SAR information, it is often necessary to consult the full-text, peer-reviewed primary research articles or patents directly.

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